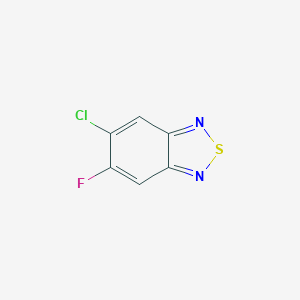

5-Chloro-6-fluoro-2,1,3-benzothiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-fluoro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKOABONVNDVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371430 | |

| Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-22-5 | |

| Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 6 Fluoro 2,1,3 Benzothiadiazole and Analogues

De Novo Assembly Strategies for Substituted Benzothiadiazole Cores

The de novo assembly, or synthesis from the ground up, is the documented method for preparing 5-Chloro-6-fluoro-2,1,3-benzothiadiazole. This strategy is essential for creating benzothiadiazole derivatives with specific substitution patterns on the benzene (B151609) ring, as direct functionalization of an existing benzothiadiazole core at these positions is often challenging.

The key precursor for the synthesis of this compound is 4-chloro-5-fluorobenzene-1,2-diamine lookchem.com. This ortho-phenylenediamine derivative already contains the required chlorine and fluorine atoms in the correct positions on the benzene ring. The reaction involves the cyclization of this diamine to form the thiadiazole ring.

The general reaction scheme involves the treatment of the ortho-phenylenediamine derivative with a reagent that provides the sulfur and nitrogen atoms necessary to form the heterocyclic ring. This method ensures that the final product has the desired 5-chloro-6-fluoro substitution pattern.

In the synthesis of this compound from 4-chloro-5-fluorobenzene-1,2-diamine, a sulfur chloride reagent is crucial for the formation of the thiadiazole ring. Specifically, thionyl chloride (SOCl₂) is used as the cyclizing agent lookchem.com. The reaction is typically carried out in a solvent such as chloroform lookchem.com.

The thionyl chloride reacts with the two amino groups of the 4-chloro-5-fluorobenzene-1,2-diamine in a condensation reaction. This process results in the formation of the five-membered thiadiazole ring fused to the benzene ring, yielding the target molecule, this compound.

Reaction Details for the Synthesis of this compound

| Starting Material | Reagent | Solvent | Product |

|---|

Direct Functionalization and Derivatization Approaches

Regioselective C–H activation followed by borylation is a modern synthetic strategy to introduce functional groups at specific positions of an aromatic ring. This two-step process allows for the creation of versatile building blocks for further chemical modifications.

For the parent 2,1,3-benzothiadiazole (B189464), iridium-catalyzed C–H borylation has been shown to be an effective method for introducing boryl groups at the C4, C5, C6, and C7 positions. This transformation provides access to versatile building blocks that are otherwise difficult to synthesize. However, this method has not been specifically reported for the direct functionalization of this compound, as the C5 and C6 positions are already occupied.

Once a boryl group is installed on the benzothiadiazole ring, it can be replaced by a variety of other functional groups through a process called ipso substitution. This is a powerful method for creating a diverse range of derivatives. Common transformations include Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. There is no specific information in the searched literature detailing the application of this methodology to a borylated precursor of this compound.

Regioselective C–H Activation and Borylation

Ortho-Directed C–H Functionalization

The direct functionalization of C–H bonds on the benzothiadiazole ring has traditionally been challenging. nih.govacs.org However, modern synthetic methods, particularly those involving transition-metal catalysis, have enabled unprecedented control over regioselectivity. A pivotal strategy is the Iridium-catalyzed C–H borylation, which provides versatile organoboronate building blocks. nih.govdiva-portal.orgnih.gov This method allows for the introduction of a boryl group at specific positions, which can then be converted into a wide array of functional groups.

This approach has been demonstrated to grant access to 5-boryl or 4,6-diboryl BTD derivatives, which are key intermediates for substitutions at the C4, C5, C6, and C7 positions. nih.govdiva-portal.org The pyrimidyl group, for instance, can be installed as a directing group to facilitate subsequent C4–H and C6–H functionalizations, thereby extending the π-system of the molecule. diva-portal.org This level of control is a significant advancement over traditional electrophilic aromatic substitution, which often requires harsh conditions and yields mixtures of products due to the electron-poor nature of the BTD ring. nih.govacs.org

Table 1: Iridium-Catalyzed C–H Borylation of 2,1,3-Benzothiadiazole

| Entry | Catalyst System | Reagent | Product(s) | Yield | Reference |

|---|

This table illustrates a representative catalytic system for the C-H borylation of the benzothiadiazole core, providing key intermediates for further functionalization.

Halogenation Strategies

Halogenation is a fundamental strategy for modifying the benzothiadiazole scaffold. Traditional methods often rely on electrophilic substitution, but the electron-deficient nature of the BTD core makes these reactions difficult, often requiring harsh conditions. nih.govacs.org An alternative pathway involves the use of N-bromosuccinimide (NBS) under drastic conditions, such as in the presence of concentrated sulfuric acid, to achieve bromination of the benzene ring portion of the molecule. researchgate.net

Cu-Catalyzed and Mediated Ipso Halogenation

A more contemporary and versatile approach to halogenation involves the ipso substitution of a pre-installed functional group, such as a boronic ester. Copper-catalyzed and mediated ipso halogenation has proven to be an effective method for introducing chlorine, bromine, and iodine atoms onto the BTD ring. nih.gov This reaction proceeds from a 5-boryl BTD intermediate, allowing for the clean and efficient synthesis of 5-halo-BTD analogues. nih.govacs.org This strategy avoids the harsh conditions of direct electrophilic halogenation and provides excellent regiocontrol. rsc.orgbeilstein-journals.org

Table 2: Cu-Catalyzed Ipso Halogenation of 5-Boryl-2,1,3-Benzothiadiazole

| Product | Halogen Source | Catalyst/Mediator | Yield | Reference |

|---|---|---|---|---|

| 5-Chloro-2,1,3-benzothiadiazole (B1584262) | CuCl₂ | N/A | High | nih.gov |

| 5-Bromo-2,1,3-benzothiadiazole | CuBr₂ | N/A | High | nih.gov |

This table summarizes the conditions for converting a versatile borylated intermediate into various halogenated benzothiadiazole derivatives.

Introduction of Halogen Atoms for Electronic Tuning

The introduction of halogen atoms onto the benzothiadiazole core is not merely a synthetic exercise but a crucial tool for electronic tuning. Halogens, being electronegative, act as electron-withdrawing groups. Their incorporation into the BTD framework significantly impacts the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. researchgate.net This modification of the electronic structure is vital for applications in organic semiconductors, where precise control over the band gap and charge transport properties is necessary. nih.gov For example, the fluorination of BTD-based materials has been shown to dramatically decrease HOMO/LUMO energy levels compared to non-fluorinated analogues, thereby altering their semiconductor properties. acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Benzothiadiazole Cores

Fluorinated and poly-halogenated benzothiadiazoles are highly susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgnih.govbeilstein-journals.org The strong electron-withdrawing nature of both the fluorine atoms and the fused thiadiazole ring activates the benzene portion of the molecule towards attack by nucleophiles. This reactivity provides a powerful method for constructing complex, functionalized BTD derivatives that would be difficult to access through other means. rsc.org The SNAr mechanism typically proceeds via a two-step addition-elimination process involving a resonance-stabilized Meisenheimer complex. core.ac.uk

Double Substitution Mechanisms

In certain substrates, double substitution can occur, leading to the formation of annulated or ring-fused systems. rsc.org A notable example is the reaction of 4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole with a dithiolate nucleophile. rsc.org In this transformation, a double substitution of both the fluorine atom at the 5-position and the adjacent bromine atom at the 4-position takes place. This concerted or sequential substitution process results in the formation of a new heterocyclic ring fused to the BTD core, effectively extending the conjugated system. rsc.orgresearchgate.net This strategy has been successfully employed to synthesize novel non-fullerene acceptors for organic photovoltaic devices. rsc.orgrsc.org

Table 3: Double SNAr for Annulated Benzothiadiazole Synthesis

| Starting Material | Nucleophile | Product | Application | Reference |

|---|

This table provides an example of a double nucleophilic aromatic substitution reaction used to create complex, annulated benzothiadiazole structures.

Advanced Coupling and Annulation Reactions

Beyond the previously mentioned methods, the synthesis of advanced BTD-based architectures relies heavily on cross-coupling and annulation reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are extensively used to form C-C bonds between the BTD core and various (hetero)aryl fragments. nih.govacs.orgmdpi.com These methods are indispensable for building the donor-acceptor-donor (D-A-D) type structures prevalent in organic electronics. nih.govmdpi.com

Furthermore, annulation reactions provide pathways to extend the fused aromatic system. The Cadogan reaction, for example, can be used to generate novel hexacyclic systems by reacting a dinitro arene with a phosphine reagent, demonstrating that multiple aromatic positions on the BTD framework can be addressed to build larger, more complex structures. acs.org Aryne chemistry has also emerged as a powerful tool. BTD-based arynes, generated from functionalized precursors, can be trapped with various arynophiles to create unique disubstituted patterns in a single step. nih.govdiva-portal.org These advanced reactions are critical for synthesizing the next generation of BTD-containing functional materials. nih.govacs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the synthesis of complex organic molecules, including functionalized BTD derivatives. These methods facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. For the synthesis of this compound analogues, this reaction is typically employed to introduce aryl or heteroaryl substituents. A common strategy involves the initial borylation of the BTD core, followed by coupling with a suitable aryl halide. For instance, iridium-catalyzed C-H borylation can introduce a boronate ester group at the C5 position of the BTD ring, which can then undergo Suzuki coupling.

Key to the success of these reactions is the choice of catalyst, ligand, and base. Palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used palladium sources. nih.gov Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the catalytic cycle. The reaction conditions can be tailored to achieve either mono- or diarylation, providing access to a diverse range of substituted BTDs. nih.gov

Table 1: Examples of Suzuki Coupling Reactions for BTD Analogues

| Entry | BTD Substrate | Coupling Partner | Catalyst/Ligand | Base | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-Boryl-BTD | 4-Bromotoluene | Pd(OAc)₂/XPhos | K₃PO₄ | 5-(p-tolyl)-BTD | 95 |

| 2 | 5-Boryl-BTD | 1-Bromo-4-methoxybenzene | Pd(OAc)₂/XPhos | K₃PO₄ | 5-(4-methoxyphenyl)-BTD | 92 |

This table presents illustrative examples of Suzuki coupling reactions on the BTD core, demonstrating the versatility of this method for introducing aryl substituents.

Stille Coupling Reactions

The Stille coupling reaction provides an alternative method for C-C bond formation, utilizing organotin reagents as the coupling partners for organic halides or triflates. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org In the context of this compound synthesis, a halo-substituted BTD, such as a bromo- or iodo-derivative, would be reacted with an arylstannane in the presence of a palladium catalyst.

The mechanism of the Stille reaction involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.

Table 2: General Conditions for Stille Coupling Reactions

| Parameter | Description |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | PPh₃, AsPh₃ |

| Solvent | Toluene (B28343), THF, Dioxane |

This table outlines typical components and conditions for performing Stille coupling reactions, which are applicable to the synthesis of BTD analogues.

Heck and Buchwald Reactions for Bromo-Substituted BTDs

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. organic-chemistry.org For bromo-substituted BTDs, this reaction could be employed to introduce vinyl groups onto the benzothiadiazole core. The reaction typically proceeds in the presence of a base and a palladium catalyst, often with phosphine ligands.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This method is particularly valuable for synthesizing arylamine derivatives of BTD. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. While efforts to generate 5-aryl BTDs via Buchwald-Hartwig amination from 5-Br-BTD have been reported to give low-to-moderate yields, this method remains a viable route for introducing nitrogen-based functionalities. nih.gov

Table 3: Comparison of Heck and Buchwald-Hartwig Reactions for Bromo-BTDs

| Reaction | Coupling Partner | Bond Formed | Key Catalyst Components |

|---|---|---|---|

| Heck | Alkene | C-C (vinyl) | Pd(OAc)₂, Phosphine Ligands |

This table compares the key features of the Heck and Buchwald-Hartwig reactions as applied to bromo-substituted BTDs, highlighting the different types of bonds formed and typical catalyst components.

Pd-Catalyzed Regioselective C–H Bond Arylations

Direct C-H bond arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In this approach, a C-H bond on the BTD ring is directly coupled with an aryl halide. For 2,1,3-benzothiadiazole, reports have focused on Pd-catalyzed C4/C7 arylation. nih.gov The regioselectivity of the arylation can be controlled by the choice of catalyst, ligands, and directing groups. For instance, the use of a ruthenium-based catalyst with a carboxylate directing group can lead to highly regioselective arylation at the C4 position. acs.org This methodology allows for the sequential introduction of different aryl groups, leading to the synthesis of complex, multifunctional BTD derivatives. nih.govacs.org

Aryne Chemistry for Fused Ring Systems

Aryne chemistry offers a unique approach to the functionalization of aromatic rings, proceeding through highly reactive aryne intermediates. This strategy can be employed to construct fused ring systems and introduce multiple substituents in a single step.

Generation and Capture of Benzothiadiazole-Based Heteroarynes

Benzothiadiazole-based heteroarynes, such as 2,1,3-benzothiadiazol-4,5-yne, can be generated from suitably substituted precursors. nih.gov A mild and operationally simple method involves the deprotonation of a diaryliodonium salt ortho to the I(III) center. nih.gov This process ejects an iodoarene and forms a strained triple bond within the BTD ring.

Once generated, the highly reactive heteroaryne can be trapped by a variety of arynophiles. nih.gov The regioselectivity of the trapping reaction with unsymmetrical heteroarynes can often be rationalized using the Aryne Distortion Model, which predicts that nucleophilic attack will occur at the more distorted (and thus more electrophilic) carbon of the aryne. nih.gov For 2,1,3-benzothiadiazol-4,5-yne, nucleophilic attack has been observed to occur preferentially at the C5 position. nih.gov This methodology provides a powerful route for the synthesis of novel, highly functionalized, and fused BTD systems. nih.gov

Table 4: Trapping Agents for Benzothiadiazole-Based Heteroarynes

| Trapping Agent (Arynophile) | Product Type |

|---|---|

| Azides | Triazoles |

| Cyclic Ureas | Fused Heterocycles |

This table lists examples of trapping agents that can be used to capture benzothiadiazole-based heteroarynes, leading to a variety of functionalized products.

Aryne Distortion Model and Regioselectivity

The synthesis of specifically substituted 2,1,3-benzothiadiazole (BTD) analogues often involves the generation of highly reactive aryne intermediates. For unsymmetrical arynes, such as those derived from substituted BTDs, predicting the site of nucleophilic attack is critical for controlling the regiochemical outcome of the reaction. The Garg and Houk Aryne Distortion Model provides a powerful framework for rationalizing this regioselectivity. acs.org

According to this model, the triple bond in an aryne is not linear but distorted. The model posits that the initial attack by a nucleophile or arynophile will preferentially occur at the carbon atom of the strained triple bond that is more linear. acs.org This preference is because the more linear carbon has a larger LUMO coefficient, making it more electrophilic. Therefore, by analyzing the geometry of the BTD-based aryne intermediate, the major regioisomer of the product can be predicted. This model has proven effective in understanding the outcomes of trapping reactions involving novel BTD-based heteroarynes, allowing for controlled functionalization at specific positions on the benzenoid ring. acs.org

Table 1: Factors Influencing Regioselectivity in Aryne Reactions

| Model | Primary Influencing Factor | Prediction for Nucleophilic Attack | Relevance to BTD Analogues |

| Aryne Distortion Model | Geometry of the aryne triple bond | Occurs at the more linear and electrophilic carbon of the distorted bond. | High |

| Steric Model | Size of substituents near the aryne | Occurs at the less sterically hindered position. | Low to Moderate |

| Electronic (Inductive) Model | Electron-withdrawing/donating nature of substituents | Occurs further away from electron-withdrawing groups. | Moderate |

Annulation Reactions for Extended Conjugation

To modulate the optoelectronic properties of the 2,1,3-benzothiadiazole core, extending its π-conjugated system is a common and effective strategy. This is often achieved through annulation reactions, where additional rings are fused onto the BTD framework. rsc.org Such extensions can decrease the HOMO-LUMO gap, leading to red-shifted absorption and emission spectra, which is desirable for applications in organic solar cells, OLEDs, and fluorescent probes. rsc.org

Formation of Fused Heterocycles (e.g., Phenazines, Quinoxalines, Imidazoles, Thienopyrroles, Indoles)

A variety of fused heterocyclic systems can be constructed from BTD derivatives. One notable method for creating fused indole-type structures is the Cadogan reaction. This reaction typically involves the reductive cyclization of a nitroarene in the presence of a phosphine reagent, such as triphenylphosphine, at elevated temperatures. nih.govresearchgate.net

For instance, a nitro-substituted BTD derivative can undergo an intramolecular reductive cyclization to form a tetracyclic thiadiazolocarbazole. researchgate.net This type of reaction is a powerful tool for building complex, fused systems with extended conjugation. The Cadogan reaction has been successfully applied to generate various azaheterocycles, including carbazoles and indoles, from appropriate nitro-substituted precursors. researchgate.netfrontiersin.orgdoi.org A key advantage is the use of stable and readily available nitroarenes as starting materials. nih.gov While traditional Cadogan reactions require high temperatures, milder protocols using visible-light photoredox catalysis have also been developed. nih.gov

Synthesis of Benzobisthiadiazoles

A significant extension of the BTD core involves the annulation of a second thiadiazole ring to form benzo[1,2-c:4,5-c′]bis rsc.orgresearchgate.netnih.govthiadiazole (benzobisthiadiazole, BBT). rsc.org BBT is recognized as a very strong electron-acceptor unit due to the presence of four electron-deficient C=N bonds, making it a valuable building block for low-band-gap polymers used in organic electronics. frontiersin.orgresearchgate.net

The synthesis of BBT derivatives often starts from a dinitro-substituted benzothiadiazole. For example, 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole can serve as a key precursor. The dinitro groups can be converted into a diamine, which is then cyclized with reagents like thionyl chloride to form the second thiadiazole ring, yielding the BBT core. This approach of fusing an additional thiadiazole ring at the 5,6-positions of the BTD unit dramatically lowers the material's band gap. rsc.org

Functional Group Transformations

Post-synthesis modification of functional groups on the this compound ring is a versatile strategy for creating a library of derivatives with tailored properties. Key transformations include the reduction of nitro groups to amines and the nucleophilic substitution of halogen atoms.

Reduction of Nitro Groups to Amino Groups

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of advanced BTD derivatives. The resulting amino group can serve as a versatile handle for further functionalization or act as an electron-donating group to create donor-acceptor systems. Under standard reducing conditions, the 2,1,3-benzothiadiazole ring is stable and can be converted back to the corresponding 1,2-diaminobenzene, which can be a useful method for protecting reactive amino groups. nih.gov

A common method for this reduction is catalytic hydrogenation. For example, a nitro-substituted BTD can be effectively reduced using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst. This method is generally clean and efficient. Other reagents, such as tin(II) chloride (SnCl₂) in acidic media, are also widely used for the reduction of aromatic nitro compounds.

Nucleophilic Substitution of Halogen Groups

The halogen atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The electron-withdrawing nature of the fused thiadiazole ring activates the benzene ring towards nucleophilic attack. This reactivity is further enhanced by the presence of other electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halogen leaving group. nih.gov

In SNAr reactions, the rate of substitution is often dependent on the electronegativity of the halogen, with fluorine being the most activating and the best leaving group for this mechanism, followed by chlorine. This allows for the selective or sequential substitution of fluoro and chloro groups by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to diverse functionalized BTD derivatives. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. nih.gov

Table 2: Summary of Functional Group Transformations

| Transformation | Reagents and Conditions | Product Functional Group |

| Nitro Reduction | H₂, Pd/C, Methanol | Amino (-NH₂) |

| Nitro Reduction | SnCl₂, HCl | Amino (-NH₂) |

| Halogen Substitution | R-NH₂ (Amine), Base | Substituted Amino (-NHR) |

| Halogen Substitution | R-O⁻ (Alkoxide) | Ether (-OR) |

| Halogen Substitution | R-S⁻ (Thiolate) | Thioether (-SR) |

Synthetic Routes for Specific Analogues and Intermediates Relevant to this compound

The synthesis of functionalized 2,1,3-benzothiadiazole (BTD) derivatives is crucial for their application in advanced materials, particularly in the field of organic electronics. The strategic introduction of substituents onto the BTD core allows for the fine-tuning of their electronic and physical properties. For the specific compound, this compound, and its analogues, synthetic methodologies are geared towards creating versatile intermediates that can be readily incorporated into larger molecular structures or polymeric chains. These routes often involve functionalizing the 4 and 7 positions of the benzothiadiazole ring system, which are activated for electrophilic substitution or subsequent cross-coupling reactions.

Precursors for Polymer Synthesis

The development of conjugated polymers incorporating the this compound unit is of significant interest for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the chloro- and fluoro-substituents on the benzothiadiazole core helps to lower the energy levels of the polymer's molecular orbitals, which is advantageous for these applications. The primary strategy for creating polymer precursors from this compound involves the introduction of reactive groups at the 4 and 7 positions, rendering them suitable for polymerization reactions such as Stille or Suzuki cross-coupling.

A key precursor for polymerization is the dibrominated derivative, 4,7-dibromo-5-chloro-2,1,3-benzothiadiazole . A documented synthetic route to this intermediate begins with the starting material, 5-Chloro-2,1,3-benzothiadiazole. google.com This compound is dissolved in concentrated sulfuric acid, to which N-bromosuccinimide (NBS) is added. google.com The reaction mixture is stirred at room temperature and then gently heated to ensure the completion of the dibromination at the 4 and 7 positions. google.com The product is subsequently isolated by pouring the reaction mixture into ice water and extracting with an organic solvent. google.com

This dibrominated intermediate is then primed for use in polymerization reactions. For instance, it can undergo a Stille coupling reaction with an appropriate organotin comonomer. A representative example involves the reaction of 4,7-dibromo-5-chloro-2,1,3-benzothiadiazole with 2-(tributylstannyl)thiophene in the presence of a palladium catalyst, such as Pd2dba3, and a phosphine ligand, like P(o-tol)3. google.com This reaction yields a monomer, 4,7-bis(2-thienyl)-5-chloro-2,1,3-benzothiadiazole , which can be further functionalized or directly used in subsequent polymerization steps. google.com

The synthesis of analogous fluorinated monomers follows a similar strategy. For example, 4,7-dibromo-5-fluorobenzo-2,1,3-thiadiazole can be reacted with 2-(tributylstannyl)thiophene using a palladium catalyst to produce 5-fluoro-4,7-bis(thien-2-yl)benzo-2,1,3-thiadiazole. rsc.org This thienyl-functionalized monomer can then be converted into a distannylated derivative, such as 4,7-bis(2-trimethylstannylthien-5-yl)-5-fluorobenzo-2,1,3-thiadiazole , which is a versatile building block for Stille polymerization. rsc.org

The general approach for synthesizing these polymer precursors is summarized in the table below, highlighting the key reaction steps and reagents.

| Starting Material | Reagents and Conditions | Product | Application |

| 5-Chloro-2,1,3-benzothiadiazole | N-bromosuccinimide (NBS), concentrated H2SO4 | 4,7-Dibromo-5-chloro-2,1,3-benzothiadiazole | Precursor for Stille and Suzuki coupling |

| 4,7-Dibromo-5-chloro-2,1,3-benzothiadiazole | 2-(Tributylstannyl)thiophene, Pd2dba3, P(o-tol)3 | 4,7-Bis(2-thienyl)-5-chloro-2,1,3-benzothiadiazole | Intermediate for further functionalization |

| 4,7-Dibromo-5-fluorobenzo-2,1,3-thiadiazole | 2-(Tributylstannyl)thiophene, Pd(PPh3)4 | 5-Fluoro-4,7-bis(thien-2-yl)benzo-2,1,3-thiadiazole | Monomer for conjugated polymers |

| 5-Fluoro-4,7-bis(thien-2-yl)benzo-2,1,3-thiadiazole | n-BuLi, Me3SnCl | 4,7-Bis(2-trimethylstannylthien-5-yl)-5-fluorobenzo-2,1,3-thiadiazole | Monomer for Stille polymerization |

These synthetic methodologies provide a robust platform for the creation of a variety of polymer precursors based on the this compound scaffold and its analogues, enabling the development of new materials for electronic applications.

Advanced Spectroscopic and Electronic Characterization of Halogenated Benzothiadiazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For halogenated benzothiadiazoles, NMR is crucial for confirming the substitution pattern of the benzene (B151609) ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, two aromatic protons would be expected. The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the benzothiadiazole ring system, would cause these protons to resonate at a relatively low field (downfield) in the aromatic region of the spectrum. The precise chemical shifts and coupling constants would be influenced by the positions of the halogens.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. For this compound, six distinct signals would be anticipated in the aromatic region of the ¹³C NMR spectrum, corresponding to the six carbon atoms of the fused ring system. The carbons directly bonded to the electronegative chlorine and fluorine atoms would exhibit characteristic chemical shifts, and their signals would be influenced by C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. A single resonance would be expected for this compound, corresponding to the single fluorine atom on the benzene ring. The chemical shift of this signal provides a sensitive probe of the electronic environment of the fluorine atom.

One-Dimensional Nuclear Overhauser Effect Spectroscopy (1D-NOESY NMR) for Regioisomer Verification

1D-NOESY is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. This method is particularly useful for distinguishing between regioisomers. By irradiating a specific proton signal, enhancements of signals from nearby protons can be observed. This through-space correlation allows for the unambiguous assignment of the substitution pattern on the aromatic ring. While specific 1D-NOESY data for this compound is unavailable, this technique would be instrumental in confirming the precise positions of the chloro and fluoro substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy orbitals.

Absorption Spectra and Electronic Transitions

The UV-Vis absorption spectrum of a halogenated benzothiadiazole derivative is typically characterized by multiple absorption bands. These bands arise from π-π* and intramolecular charge transfer (ICT) transitions. The π-π* transitions are generally observed at higher energies (shorter wavelengths) and are associated with the aromatic system. The ICT band, occurring at lower energies (longer wavelengths), is a hallmark of donor-acceptor systems, where the electron-donating part of the molecule transfers electron density to the electron-accepting benzothiadiazole core upon photoexcitation. The position and intensity of these absorption bands are sensitive to the nature and position of the halogen substituents and the polarity of the solvent. Halogenation can influence the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. acs.orgccspublishing.org.cn

Fluorescence and Photoluminescence Spectroscopy

The 2,1,3-benzothiadiazole (B189464) moiety is an intrinsically fluorescent core, and its emission properties are highly tunable through chemical modification. mdpi.comcore.ac.uk The substitution of the benzene ring with electron-withdrawing groups like chlorine and fluorine significantly influences the intramolecular charge transfer (ICT) character of the excited state, which in turn governs the fluorescence emission wavelength and quantum yield. researchgate.net

For halogenated benzothiadiazoles, the emission maxima are typically red-shifted compared to the parent compound. mit.edu The photophysical behavior is also markedly dependent on the surrounding environment. Studies on various BTD derivatives have shown a pronounced solvatochromism, where the emission wavelength shifts with solvent polarity. core.ac.uk In polar solvents, a stabilization of the charge-transfer excited state often leads to a bathochromic (red) shift in the fluorescence maximum. rsc.org The fluorescence quantum yield (Φf), a measure of emission efficiency, can approach unity for some BTD derivatives in specific solvents but can also be significantly reduced by non-radiative decay processes in others. core.ac.ukrsc.org While specific experimental data for this compound are not extensively published, the expected photophysical properties can be inferred from closely related compounds.

Table 1: Representative Photophysical Properties of Substituted Benzothiadiazole Derivatives

| Compound | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φf) | Solvent |

|---|---|---|---|---|

| P1 (BTD-based Polymer) | 504 | 554 | 0.31 | Chloroform |

| P2 (BTD-based Polymer) | 499 | 550 | 0.35 | Chloroform |

| P5 (BTD-based Polymer) | 475 | 536 | 0.50 | Chloroform |

| Compound 3 (BTD Derivative) | ~410 | ~490 | 0.98 | Dichloromethane |

| Compound 4 (BTD Derivative) | ~410 | ~522 | 0.98 | Dichloromethane |

This table presents data for various complex benzothiadiazole derivatives to illustrate general trends in the class, as detailed in the cited literature. core.ac.ukmit.edu P1, P2, and P5 are poly(arylene ethynylene)s incorporating BTD units. mit.edu Compounds 3 and 4 are highly fluorescent BTD dyes. core.ac.uk

Photostability Analysis

A crucial characteristic of fluorophores for practical applications in materials science and optoelectronics is their photostability. The BTD core is generally recognized for its robust photostability, making it suitable for devices that require prolonged exposure to light. chemrxiv.org Research on related BTD-containing molecules has quantified this stability, revealing very low photochemical decomposition quantum yields (Φph), on the order of 10⁻⁵ to 10⁻⁸ in solvents like toluene (B28343) and THF. acs.org

The introduction of halogens can further influence these properties. Halogenated BTD-based conjugated polymers have been successfully employed as efficient photocatalysts for the degradation of organic dyes under visible light, demonstrating the resilience of the halogenated BTD unit to photo-irradiation. bohrium.comrhhz.netccspublishing.org.cn This suggests that the core structure can effectively participate in photophysical processes without rapid degradation. The high electronegativity of the halogen substituents can modulate the electron density within the molecule, which may enhance charge separation efficiency while maintaining the structural integrity of the chromophore. rhhz.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of a synthesized compound. For this compound, the molecular formula is C₆H₂ClFN₂S, corresponding to a molecular weight of approximately 188.61 g/mol . scbt.com

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, allowing for unambiguous confirmation of the elemental formula. A key diagnostic feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine. Due to the natural abundance of two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion ([M]⁺) will be observed as a pair of peaks separated by two mass-to-charge units (m/z). The peak corresponding to the molecule containing ³⁵Cl will have an intensity approximately three times greater than the peak for the molecule containing ³⁷Cl.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | Calculated m/z | Isotope Composition | Expected Relative Intensity (%) |

|---|---|---|---|

| [M]⁺ | 187.9642 | C₆H₂³⁵ClFN₂S | 100.0 |

| [M+2]⁺ | 189.9613 | C₆H₂³⁷ClFN₂S | 31.9 |

Calculated m/z values are for the most abundant isotopes of each element. The relative intensity is based on the natural isotopic abundance of chlorine.

X-ray Diffraction for Solid-State Structure and Regiochemistry

Single-crystal X-ray diffraction (XRD) provides definitive proof of a molecule's three-dimensional structure, confirming connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state. scirp.org For this compound, XRD analysis would be crucial to unequivocally confirm the regiochemistry—that is, the specific placement of the chlorine and fluorine atoms at the C5 and C6 positions of the benzothiadiazole ring. nih.gov

While the crystal structure for this specific compound is not publicly documented, analysis of related structures provides insight into its expected solid-state characteristics. Crystallographic studies of other 5-chloro-2,1,3-benzothiadiazole (B1584262) derivatives have confirmed the planarity of the fused ring system and provided precise metric parameters. rsc.org In the solid state, BTD derivatives often engage in significant intermolecular interactions, such as π-π stacking, which influence their crystal packing. rsc.org Furthermore, the presence of halogen atoms allows for potential halogen bonding, where the chlorine or fluorine atom acts as an electrophilic region, interacting with a nucleophilic atom (like the nitrogen or sulfur of a neighboring molecule), which can direct the supramolecular assembly. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related Benzothiadiazole Derivative

| Parameter | Value |

|---|---|

| Compound Name | 5-chloro-4-(4,5-dihydroimidazol-2-ylamino)-1,3-dimethyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.158 |

| b (Å) | 11.025 |

| c (Å) | 13.565 |

| β (°) | 98.35 |

This table provides crystallographic data for a complex substituted 5-chloro-2,1,3-benzothiadiazole derivative as an example of the type of structural information obtained from X-ray diffraction. rsc.org Data for the specific title compound is not available.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the structure and properties of BTD derivatives. mdpi.comnih.gov This method allows for accurate calculations of molecular orbitals, energy levels, and other electronic parameters that govern the behavior of these molecules. The introduction of chlorine and fluorine atoms at the 5- and 6-positions of the BTD core is expected to significantly modulate its electronic characteristics due to the strong electron-withdrawing nature of halogens. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to quantify these effects. researchgate.netnih.gov

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. mdpi.comnih.gov For donor-acceptor type molecules incorporating the BTD unit, DFT calculations consistently show that the LUMO is localized on the electron-deficient BTD acceptor core, while the HOMO is typically spread across the electron-donating parts of the molecule. mdpi.comresearchgate.net

In the case of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, the potent inductive (-I) and mesomeric (-M) effects of the chloro and fluoro substituents significantly lower the energy of the LUMO, enhancing the electron-accepting capability of the BTD core. nih.govresearchgate.net Similarly, the HOMO level is also stabilized (lowered in energy). This dual stabilization is a known effect of fluorination and chlorination in conjugated systems and is crucial for designing materials with deep HOMO levels for stability and high LUMO levels for efficient electron transport in electronic devices. nih.govnih.gov Theoretical calculations for related fluorinated BTD polymers confirm that increasing the number of fluorine atoms systematically lowers the HOMO energy level. nih.gov

Table 1: Representative Calculated Frontier Orbital Energies for Fluorinated BTD-based Copolymers

| Polymer | HOMO (eV) (DFT B3LYP/6-31G) | LUMO (eV) (DFT B3LYP/6-31G) | Reference |

|---|---|---|---|

| PDTBDT-0F-BTs (No Fluorine) | -4.64 | -2.88 | nih.gov |

| PDTBDT-2F-BTs (Fluorine on Donor) | -4.65 | -2.94 | nih.gov |

| PDTBDT-6F-FBTs (Fluorine on BTD and Donor) | -5.11 | -2.98 | nih.gov |

The energy gap (Eg), the difference between the HOMO and LUMO energy levels, is a key parameter that dictates the optical absorption and conductivity of a material. For BTD derivatives, the energy gap typically falls within a range that makes them suitable for organic electronics, often between 1.75 and 2.38 eV for small molecules. mdpi.comnih.gov DFT calculations are highly effective in predicting this value.

Table 2: Calculated and Experimental Energy Gaps for BTD-based Small Molecules

| Compound | Calculated Eg (eV) | Experimental Eg (eV) | Reference |

|---|---|---|---|

| 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)benzothiadiazole | 2.21 | 2.01 | mdpi.com |

| 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzothiadiazole | 2.48 | 2.28 | mdpi.com |

| 4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)benzothiadiazole | 2.19 | 1.75 | mdpi.com |

| 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole | 2.47 | 2.38 | mdpi.com |

DFT calculations are used to model oligomers and compute the potential energy surface as a function of the torsion angle, thereby predicting the most stable conformation. Fluorine substitution on the BTD core can have a planarizing effect. Intramolecular non-covalent interactions, such as S---F contacts, can favor a more coplanar arrangement between the BTD unit and flanking thiophene (B33073) rings, reducing the torsion angle and improving electronic communication along the polymer chain. acs.org Studies on 5,6-difluorobenzothiadiazole-based molecules have shown that fluorination can lead to a higher degree of coplanarity compared to non-fluorinated analogues. acs.org Some DFT functionals, like wB97xD, are noted to be more accurate in estimating torsional barriers than the commonly used B3LYP. researchgate.net

The introduction of highly electronegative chlorine and fluorine atoms creates significant C-Cl and C-F bond dipoles, which in turn affects the molecule's electrostatic potential surface and intermolecular interactions. These electrostatic forces can guide molecular packing in the solid state, which is a crucial factor for efficient charge transport in organic semiconductor devices. rsc.org

DFT studies combined with theoretical models like Marcus theory can predict charge transport properties, such as hole and electron mobility. mdpi.comresearchgate.net The substitution of hydrogen with fluorine in BTD-based materials has been shown theoretically to significantly boost hole mobility. mdpi.comdoaj.org The strong intermolecular interactions and electron-deficient nature driven by fluorine atoms can lead to excellent electron-transporting properties in polymers. researchgate.net Therefore, the this compound unit is a promising building block for developing n-type and ambipolar organic semiconductors. mdpi.comnih.gov

Theoretical Modeling of Electronic and Optical Properties

Time-Dependent DFT (TD-DFT) is the primary computational tool for modeling the electronic and optical properties of molecules like this compound. mdpi.com This method allows for the calculation of excited-state energies, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. researchgate.netresearchgate.net

For BTD-based systems, the absorption spectrum is often characterized by two main features: a high-energy absorption corresponding to a π-π* transition and a lower-energy band resulting from an intramolecular charge transfer (ICT) from a donor unit to the BTD acceptor. acs.org The strong electron-accepting nature of the this compound core would enhance this ICT character, likely pushing the absorption maximum to longer wavelengths (a bathochromic shift). TD-DFT calculations can accurately predict the energies and oscillator strengths of these transitions, providing a theoretical basis for understanding the observed colors and optical properties of materials derived from this unit. acs.org

Regioselectivity Prediction and Reaction Mechanism Elucidation (e.g., Aryne Distortion Model)

Computational chemistry is instrumental in predicting the outcomes of chemical reactions. If this compound were used to generate a reactive aryne intermediate (a 4,7-didehydro-5-chloro-6-fluoro-2,1,3-benzothiadiazole), DFT calculations could predict the regioselectivity of its subsequent reactions. nih.gov

The Aryne Distortion Model, supported by DFT calculations, provides a powerful framework for rationalizing the regioselectivity of nucleophilic attacks on unsymmetrical arynes. acs.orgnih.gov The model posits that nucleophilic attack occurs preferentially at the more distorted (more linear) carbon atom of the strained triple bond, as this pathway requires less geometric distortion to reach the transition state. nih.govacs.org

To predict the regioselectivity for an aryne derived from this compound, one would first use DFT to calculate the optimized geometry of the aryne intermediate. By analyzing the internal bond angles at the two carbons of the triple bond (C4 and C7), the extent of distortion can be quantified. acs.org A significant difference in these angles (Δθ) would predict a high degree of regioselectivity in trapping reactions. nih.gov For example, DFT calculations on 2,1,3-benzothiadiazol-4,5-yne predicted a distortion difference (Δθ) of 9.9°, correctly forecasting a high selectivity for nucleophilic attack at the C5 position. acs.org Similar computational analysis would be essential to elucidate the reaction mechanisms and predict product distributions for reactions involving the aryne of this compound.

Advanced Applications and Performance Evaluation

Organic Electronics and Optoelectronic Devices

5-Chloro-6-fluoro-2,1,3-benzothiadiazole and its derivatives are integral components in a variety of organic electronic devices, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net The strong electron-withdrawing character of the benzothiadiazole (BT) core enhances the electronic properties of organic materials. polyu.edu.hk

In the realm of organic photovoltaics, this compound is a key component in the design of donor-acceptor (D-A) conjugated polymers. These polymers are engineered to have specific energy levels and absorption characteristics to maximize the efficiency of light harvesting and charge separation. rsc.org

The incorporation of benzothiadiazole derivatives is a well-established strategy for creating low band gap polymers, which are crucial for capturing a broader range of the solar spectrum. mdpi.comrsc.orglbl.govresearchgate.net By combining electron-donating and electron-accepting units within the polymer backbone, the intramolecular charge transfer can be tuned to lower the band gap. mdpi.comrsc.org For instance, copolymers synthesized with monofluoro-2,1,3-benzoselenadiazole (a related derivative) exhibited broad absorption and low-lying highest occupied molecular orbital (HOMO) energy levels, contributing to high short-circuit currents and open-circuit voltages in solar cells. rsc.orgresearchgate.net This approach has led to the development of polymers with band gaps as low as 1.66 eV. mdpi.com

The following table showcases examples of benzothiadiazole-based polymers and their optical band gaps.

| Polymer | Donor Unit | Acceptor Unit | Optical Band Gap (eV) |

| PBDT-T-FBSe | Benzodithiophene | Monofluoro-2,1,3-benzoselenadiazole | Not Specified |

| PIDT-T-FBSe | Indacenodithiophene | Monofluoro-2,1,3-benzoselenadiazole | Not Specified |

| PPADTBTDI-DMO | Phenylsubstituted anthracene | Benzothiadiazole dicarboxylic imide | 1.66 |

| PPADTBTDI-8 | Phenylsubstituted anthracene | Benzothiadiazole dicarboxylic imide | 1.66 |

Halogenation, particularly fluorination and chlorination, is a powerful tool for modulating the optoelectronic properties of benzothiadiazole-based polymers. nih.govosti.gov Introducing fluorine atoms can lower both the HOMO and LUMO energy levels of the polymer. rsc.org This can lead to an increased open-circuit voltage (Voc) in the final solar cell device. osti.govrsc.org

For example, the fluorination of benzothiadiazole-based copolymers has been shown to enhance intramolecular charge transfer, leading to significantly improved photovoltaic performance due to a higher short-circuit current density (Jsc) and Voc. rsc.org In one study, a fluorinated polymer-based solar cell achieved a power conversion efficiency (PCE) of 3.62%. rsc.org Similarly, chlorination has been demonstrated as a viable method to fine-tune energy levels, with chlorinated benzothiadiazole-based polymers achieving PCEs as high as 9.11%. osti.gov The strategic placement and number of fluorine atoms can also influence molecular packing and charge transport mobilities. nih.gov

The table below illustrates the effect of fluorination on the performance of a benzothiadiazole-based polymer solar cell. rsc.org

| Polymer | Halogenation | HOMO (eV) | LUMO (eV) | Jsc (mA/cm²) | Voc (V) | PCE (%) |

| PBDTBT | None | -5.35 | -3.53 | 6.54 | 0.82 | 2.51 |

| PBDTFBT | Fluorinated | -5.51 | -3.71 | 7.98 | 0.91 | 3.62 |

Benzothiadiazole derivatives are also pivotal in the design of non-fullerene acceptors (NFAs), which have emerged as a superior alternative to traditional fullerene-based acceptors in organic solar cells. uos.ac.krnih.gov The benzothiadiazole core is utilized in the construction of NFAs to create materials with strong light absorption and tunable energy levels. researchgate.net

A novel simple-structured NFA containing an alkoxy-substituted benzothiadiazole and a rhodanine (B49660) end group (BTDT2R) has been synthesized and has demonstrated versatility when paired with various polymer donors. uos.ac.krnih.gov Organic solar cells based on this NFA have achieved efficiencies as high as 8.19%. uos.ac.krnih.gov The development of fused-ring benzothiadiazole-based NFAs has led to even higher efficiencies, with some devices reaching nearly 16% PCE. google.com

The performance of the BTDT2R-based NFA with different polymer donors is summarized in the table below. uos.ac.krnih.gov

| Polymer Donor | NFA | Power Conversion Efficiency (%) |

| P3HT | BTDT2R | 5.09 |

| PPDT2FBT | BTDT2R | 6.90 |

| PTB7-Th | BTDT2R | 8.19 |

Benzothiadiazole derivatives have found a niche application as buried interface materials in highly efficient perovskite solar cells. rsc.orgrsc.org These organic materials can be used as electron transport materials (ETMs), offering an alternative to commonly used inorganic metal oxides like TiO2. rsc.orgrsc.org

The use of a fluorine-substituted benzothiadiazole derivative (BTF–BA) as a buried interface material has been shown to produce perovskite thin films with high uniformity, enhanced conductivity, and suppressed non-radiative recombination. rsc.org This resulted in a remarkable power conversion efficiency of 19.6%, a significant improvement over devices using conventional TiO2 or PCBM as the ETM. rsc.orgrsc.org Furthermore, the hydrophobic nature of the fluorinated benzothiadiazole derivative improves the environmental stability of the perovskite solar cells. rsc.org Benzothiadiazole-based materials have also been successfully employed as hole transport materials (HTMs) in perovskite solar cells, achieving efficiencies of up to 18.05%. iciq.orgacs.orgepfl.ch

The following table compares the performance of perovskite solar cells with different electron transport materials. rsc.orgrsc.org

| Electron Transport Material | Power Conversion Efficiency (%) |

| TiO2 | 17.8 |

| PCBM | 16.3 |

| BTF–BA | 19.6 |

In the field of organic field-effect transistors (OFETs), this compound and its derivatives are used to create high-performance n-type and ambipolar semiconductors. nih.govtandfonline.com By incorporating strongly electron-accepting benzothiadiazole units into conjugated polymers, the lowest unoccupied molecular orbital (LUMO) level can be lowered, which facilitates electron injection and transport. nih.gov

Fluorination of the benzothiadiazole unit is a common strategy to enhance the electronic properties of materials for OFETs. rsc.orgscienceopen.com For example, replacing fluorine groups with cyano groups on the benzothiadiazole monomer can lead to even stronger electron-accepting properties. A polymer incorporating a 6-fluoro-5-cyano-2,1,3-benzothiadiazole (FCNBT) unit demonstrated significantly improved electron mobility of 0.4 cm²/Vs in an OFET device. nih.gov This high mobility is attributed to increased backbone linearity and high thin-film crystallinity. nih.gov The strategic use of different regioisomeric polymers containing 5-fluoro-2,1,3-benzothiadiazole has also been shown to influence molecular orientation, crystallinity, and charge-carrier transporting characteristics in OFETs. researchgate.net

The table below presents the electron mobility of OFETs based on polymers with different functionalized benzothiadiazole units. nih.gov

| Polymer | Functionalized Benzothiadiazole Unit | Electron Mobility (cm²/Vs) |

| PCDTT-DCNBT | 5,6-dicyano-2,1,3-benzothiadiazole | 0.031 |

| PCDTT-FCNBT | 6-fluoro-5-cyano-2,1,3-benzothiadiazole | 0.4 |

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | This compound |

| BT | 2,1,3-benzothiadiazole (B189464) |

| BTF–BA | Fluorine-substituted benzothiadiazole derivative |

| FCNBT | 6-fluoro-5-cyano-2,1,3-benzothiadiazole |

| DCNBT | 5,6-dicyano-2,1,3-benzothiadiazole |

| PBDT-T-FBSe | Polymer of Benzodithiophene and Monofluoro-2,1,3-benzoselenadiazole |

| PIDT-T-FBSe | Polymer of Indacenodithiophene and Monofluoro-2,1,3-benzoselenadiazole |

| PPADTBTDI-DMO | Poly[9,10-bis(4-(dodecyloxy)phenyl)-2,6-anthracene-alt-5,5-(4′,7′-bis(2-thienyl)-2′,1′,3′-benzothiadiazole-N-5,6-(3,7-dimethyloctyl)dicarboxylic imide)] |

| PPADTBTDI-8 | Poly[9,10-bis(4-(dodecyloxy)phenyl)-2,6-anthracene-alt-5,5-(4′,7′-bis(2-thienyl)-2′,1′,3′-benzothiadiazole-5,6-N-octyl-dicarboxylic imide)] |

| PBDTBT | Poly(4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b′]dithiophene-alt-benzo[c] nih.govrsc.orgiciq.orgthiadiazole) |

| PBDTFBT | Poly(4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b′]dithiophene-alt-fluorinated benzo[c] nih.govrsc.orgiciq.orgthiadiazole) |

| P3HT | Poly(3-hexylthiophene) |

| PPDT2FBT | Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(5,6-difluoro-4,7-di(thiophen-2-yl)benzo[c] nih.govrsc.orgiciq.orgthiadiazole))] |

| PTB7-Th | Polythieno[3,4-b]-thiophene-co-benzodithiophene |

| BTDT2R | Benzothiadiazole-rhodanine non-fullerene acceptor |

| TiO2 | Titanium dioxide |

| PCBM | Phenyl-C61-butyric acid methyl ester |

| PCDTT-DCNBT | Polymer of Cyclopenta[2,1-b:3,4-b']dithiophene and 5,6-dicyano-2,1,3-benzothiadiazole |

| PCDTT-FCNBT | Polymer of Cyclopenta[2,1-b:3,4-b']dithiophene and 6-fluoro-5-cyano-2,1,3-benzothiadiazole |

Organic Field-Effect Transistors (OFETs)

Impact of Halogenation on Semiconducting Properties and Carrier Mobility

Halogenation is a key strategy for tuning the optoelectronic characteristics of conjugated polymers for use in organic electronics. Introducing electronegative atoms like fluorine and chlorine onto the 2,1,3-benzothiadiazole acceptor unit significantly impacts the resulting material's semiconducting properties. This modification lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a crucial factor for enhancing electron transport in n-type semiconductors. nih.govresearchgate.net

The substitution of fluorine and chlorine atoms does more than just alter energy levels. Fluorine, in particular, can promote a more planar polymer backbone through intramolecular interactions. nih.govresearchgate.net This increased planarity facilitates tighter intermolecular π-π stacking in the solid state, leading to higher crystallinity and, consequently, improved charge carrier mobility. researchgate.net

Research into donor-acceptor copolymers has demonstrated the effectiveness of this approach. By systematically replacing fluorine atoms with cyano groups or other halogens on the BTD unit, scientists can fine-tune material performance. For instance, a copolymer incorporating a 6-fluoro-5-cyano-2,1,3-benzothiadiazole (FCNBT) unit exhibited significantly improved electron mobility compared to analogues with dicyano (DCNBT) or nitro-fluoro (NO2FBT) functionalities. nih.govacs.org The FCNBT-based polymer achieved an electron mobility of 0.4 cm² V⁻¹ s⁻¹, an order of magnitude higher than its counterparts, which was attributed to enhanced backbone linearity and high thin-film crystallinity. nih.gov This highlights that a strategic combination of halogen and cyano substituents is an effective method for modulating polymer morphology and boosting electron transport capabilities. nih.govacs.org

| Acceptor Unit in Polymer | Electron Mobility (cm² V⁻¹ s⁻¹) | Key Structural Feature |

|---|---|---|

| PCDTT-FCNBT | 0.4 | One fluorine and one cyano group |

| PCDTT-DCNBT | 0.031 | Two cyano groups |

| PCDTT-NO2FBT | 0.024 | One nitro and one fluorine group |

Organic Light-Emitting Diodes (OLEDs)

The tunable electronic properties of halogenated 2,1,3-benzothiadiazole derivatives make them highly suitable for use as emitters in Organic Light-Emitting Diodes (OLEDs). mdpi.comdntb.gov.uamdpi.com The strong electron-accepting nature of the BTD core is fundamental to designing materials for high-efficiency thermally activated delayed fluorescence (TADF), a key mechanism for next-generation OLEDs.

Fluorinated BTD derivatives have been successfully incorporated into TADF emitters, leading to devices with exceptional performance. researchgate.net By engineering molecules that utilize a fluoro-substituted BTD core, researchers have fabricated OLEDs with high external quantum efficiencies (EQE), low turn-on voltages, and outstanding power efficiencies. researchgate.net For example, an optimized OLED using a trifluoromethyl-substituted BTD-based emitter achieved a maximum EQE of 29.9%. researchgate.net Notably, this device also demonstrated an ultrahigh power efficiency of 123.9 lm/W without the need for external light-outcoupling enhancements, which is among the best reported values for TADF-OLEDs. researchgate.net The device maintained high efficiency even at practical brightness levels, underscoring the potential of halogenated BTDs in creating energy-efficient displays and lighting. researchgate.net

| Performance Metric | Value |

|---|---|

| Maximum External Quantum Efficiency (EQE) | 29.9% |

| Turn-on Voltage | 2.35 V |

| Maximum Power Efficiency (PE) | 123.9 lm/W |

| PE at 100 cd/m² | 118.7 lm/W |

| PE at 1000 cd/m² | 82.3 lm/W |

Molecular Imaging and Biosensing

The inherent fluorescence of the 2,1,3-benzothiadiazole scaffold has made it a versatile building block for developing probes for molecular imaging and biosensing. mdpi.comresearchgate.net BTD derivatives are widely used as fluorophores in biomarkers and probes designed for detecting specific biological molecules or ions. mdpi.comresearchgate.net Their photostability and the ease with which their emission properties can be tuned allow for the creation of highly sensitive and selective sensors. researchgate.net

Functional Materials for Sensing and Recognition

Derivatives of 2,1,3-benzothiadiazole are foundational components in the design of functional materials for the selective sensing and recognition of a wide array of chemical species. researchgate.net Their strong electron-accepting character and fluorescent nature allow them to act as effective signaling units in molecular sensors. researchgate.net

Chromogenic and Fluorogenic Devices for Analyte Detection

BTD-based compounds are frequently employed in chromogenic (color-changing) and fluorogenic (fluorescence-changing) devices for analyte detection. mdpi.comresearchgate.net These devices provide a direct visual or spectral response upon interaction with a target substance. The principle involves coupling the BTD fluorophore/chromophore to a receptor unit that selectively binds to the analyte. This binding event alters the internal charge transfer (ICT) characteristics of the molecule, resulting in a noticeable change in its absorption (color) or emission (fluorescence) spectrum. rsc.org This "turn-on" or "turn-off" response allows for the qualitative and quantitative detection of the target, often with high sensitivity. researchgate.netnih.gov

Design of Chemosensors and Chemodosimeters

The design of BTD-based sensors falls into two main categories: chemosensors and chemodosimeters. mdpi.comresearchgate.net

Chemosensors operate through reversible, non-covalent interactions with an analyte. researchgate.net The BTD signaling unit is connected to a receptor that binds the target via forces like hydrogen bonding or electrostatic interactions. The sensor can be regenerated once the analyte is removed.

Chemodosimeters function via an irreversible chemical reaction with the analyte. researchgate.net The target molecule reacts with the sensor, forming a new covalent bond that permanently changes the sensor's optical properties. researchgate.net This reaction-based approach often provides very high selectivity for the target analyte. researchgate.net

In both designs, the BTD core acts as the reporter, translating the molecular recognition or reaction event into a measurable optical signal. mdpi.com

Detection of Anionic, Cationic, and Neutral Analytes

The versatility of the BTD framework allows for the design of sensors for a diverse range of targets, including negatively charged ions (anions), positively charged ions (cations), and uncharged molecules (neutral analytes). mdpi.comresearchgate.net By modifying the receptor unit attached to the BTD core, researchers can achieve high selectivity for specific substances.

Anionic Detection: BTD-based sensors have been developed for various anions. Probes with hydrogen-bond donor groups can selectively detect fluoride (B91410) (F⁻) and acetate (B1210297) ions. researchgate.netnih.gov Other designs enable the detection of cyanide (CN⁻), a highly toxic anion, through nucleophilic addition that disrupts the molecule's ICT pathway. mdpi.comrsc.org

Cationic Detection: A significant number of BTD sensors target metal cations, which are often environmental pollutants or biologically important species. Examples include sensors for heavy metals like mercury (Hg²⁺), copper (Cu²⁺), and nickel (Ni²⁺), as well as other ions such as aluminum (Al³⁺), chromium (Cr³⁺), iron (Fe³⁺), and zinc (Zn²⁺). mdpi.comnih.govresearchgate.netrsc.org Detection can occur through coordination with the metal ion, leading to fluorescence quenching or enhancement. rsc.org

Neutral Analyte Detection: BTD derivatives have also been engineered to detect neutral molecules. Sensors have demonstrated the ability to selectively recognize nitroaromatic compounds, which are common components of explosives. mdpi.comnih.gov Other neutral targets include biologically relevant molecules like cysteine and hydrazine, as well as various amines. mdpi.com

| Analyte Category | Specific Analyte | Detection Principle |

|---|---|---|

| Anionic | Fluoride (F⁻) | Colorimetric & Fluorescent researchgate.net |

| Cyanide (CN⁻) | Fluorogenic & Colorimetric mdpi.comrsc.org | |

| Acetate | Fluorescent nih.gov | |

| Cationic | Mercury (Hg²⁺) | Fluorogenic Chemodosimeter researchgate.net |

| Aluminum (Al³⁺), Chromium (Cr³⁺), Iron (Fe³⁺) | Fluorescence Quenching rsc.orgbohrium.com | |

| Zinc (Zn²⁺) | Ratiometric & Turn-on Fluorescence nih.gov | |

| Copper (Cu²⁺) | Colorimetric & Fluorescence Quenching mdpi.comnih.gov | |

| Nickel (Ni²⁺) | Colorimetric & Fluorescence Quenching mdpi.comnih.gov | |

| Neutral | Nitroaromatic Compounds | Fluorescence Quenching mdpi.comnih.gov |

| Cysteine, Hydrazine, Amines | Fluorogenic mdpi.com |

Medicinal Chemistry and Pharmaceutical Intermediates

The benzothiadiazole core is a recognized pharmacophore in medicinal chemistry, and the incorporation of halogen atoms like chlorine and fluorine can significantly modify a molecule's biological activity. The introduction of fluorine is particularly noted for its ability to enhance properties such as metabolic stability, membrane permeability, and binding affinity due to the strength of the carbon-fluorine bond. nih.govmdpi.com While fluorinated benzothiazoles and benzothiadiazoles are explored for a wide range of biological activities, researchgate.netpsu.edumdpi.com specific data for this compound remains scarce in publicly accessible research.

Role as Intermediates in Drug Synthesis

While this compound belongs to a class of compounds used as intermediates in pharmaceutical synthesis, its specific role is not well-documented. A closely related, but structurally distinct, compound, 4-amino-5-chloro-2,1,3-benzothiadiazole , serves as a critical intermediate in the production of Tizanidine, a widely used muscle relaxant. researchgate.netresearchgate.net Tizanidine itself is chemically known as 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole. google.comnih.gov The synthesis pathways for Tizanidine extensively document the reactions of the amino-chloro-benzothiadiazole precursor, but not the fluoro-chloro variant requested. researchgate.netgoogle.com

The general utility of fluorinated heterocycles in drug design suggests that this compound could potentially serve as a building block for novel therapeutic agents, leveraging the advantageous properties conferred by the fluorine atom. nih.govmdpi.com However, concrete examples of its application as an intermediate in marketed or late-stage clinical drugs are not available in the provided search results.

Reactivity and Stability in Pharmaceutical Processes

Reactivity : The benzothiadiazole ring is an electron-deficient system. The reactivity would be influenced by the strong electron-withdrawing effects of both the chlorine and fluorine atoms. Reactions involving the parent 2,1,3-benzothiadiazole structure include catalytic C–H functionalization to introduce new substituents. acs.org For halogenated analogs, nucleophilic aromatic substitution of the chlorine atom is a potential reaction pathway.

Stability : The presence of a carbon-fluorine bond generally increases the thermal and metabolic stability of organic molecules. nih.govmdpi.com Therefore, this compound is expected to be a relatively stable compound, a desirable characteristic for a pharmaceutical intermediate. ontosight.ai

A summary of expected properties based on related compounds is presented below.

| Property | Expected Characteristic | Rationale |

| Stability | High thermal and metabolic stability | The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, enhancing molecular stability. nih.govmdpi.com |

| Reactivity | Susceptible to nucleophilic substitution of the chlorine atom; potential for directed C-H functionalization on the ring. | The electron-deficient nature of the ring system, enhanced by halogens, facilitates these types of reactions. acs.org |

Catalysis

There is no available information to suggest that this compound is used as a catalyst in chemical reactions. Research on the parent 2,1,3-benzothiadiazole ring has shown it can be a substrate in catalytic reactions, such as Iridium-catalyzed C-H borylation, which is a method to functionalize the molecule itself rather than the molecule acting as a catalyst. acs.org

Conclusion and Future Research Directions

Summary of Key Advancements in 5-Chloro-6-fluoro-2,1,3-benzothiadiazole Research

Research into halogenated 2,1,3-benzothiadiazoles has led to significant progress in materials science. The introduction of fluorine and chlorine atoms onto the benzothiadiazole ring is a critical strategy for tuning the molecule's electronic characteristics. Fluorine, being highly electronegative, can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is advantageous for creating stable electron-transporting materials.

Key advancements in the broader field of functionalized benzothiadiazoles that provide a framework for future this compound research include:

Precursor Development: Dihalogenated BTDs, such as 5,6-difluoro-2,1,3-benzothiadiazole, have been established as vital precursors for synthesizing semiconducting compounds. mdpi.com This highlights the role of this compound as a foundational block for more complex architectures.

Non-Fullerene Acceptors (NFAs): Fluorinated BTD derivatives have been successfully incorporated into annulated electron acceptors for organic solar cells. rsc.orgcityu.edu.hk These materials have demonstrated high open-circuit voltages and impressive power conversion efficiencies, particularly under low-light conditions. rsc.orgcityu.edu.hk

Donor-Acceptor (D-A) Systems: The strong electron-accepting nature of the BTD core is fundamental to the "donor-acceptor" approach in designing organic semiconductors. d-nb.info This strategy allows for precise control over the material's band gap and optoelectronic properties. d-nb.info

Table 1: Key Research Advancements in Functionalized Benzothiadiazoles

| Research Area | Key Advancement | Significance for this compound |

|---|---|---|

| Precursor Synthesis | Development of dihalogenated BTDs as versatile building blocks. mdpi.com | Establishes the target compound as a valuable intermediate for complex semiconducting materials. |

| Organic Photovoltaics | Creation of high-performance non-fullerene acceptors using fluorinated BTDs. rsc.orgcityu.edu.hk | Suggests a direct application pathway in next-generation solar cells. |

| Materials Design | Use of BTDs in "donor-acceptor" architectures to tune electronic properties. d-nb.info | The electron-deficient nature of the target molecule makes it ideal for this design strategy. |

| Optoelectronics | Application in organic light-emitting diodes (OLEDs) and field-effect transistors. polyu.edu.hk | Opens avenues for use in advanced electronic and display technologies. |

Emerging Synthetic Strategies for Highly Functionalized Benzothiadiazoles

The functionalization of the benzothiadiazole core has traditionally been challenging, often requiring de novo synthesis from substituted precursors. nih.govacs.org However, recent advancements in synthetic chemistry are providing more direct and efficient routes to novel BTD derivatives. These emerging strategies are crucial for unlocking the full potential of building blocks like this compound.

One of the most transformative approaches is direct C–H functionalization . This technique allows for the direct attachment of new functional groups to the carbon-hydrogen bonds of the BTD ring, bypassing the need for pre-functionalized starting materials. nih.govacs.org Recent studies have demonstrated regioselective Ir-catalyzed C–H borylation, which provides access to versatile borylated BTD intermediates that can be further modified. nih.govacs.org Another powerful method is visible-light photoredox catalysis, which has enabled the direct C–H alkylation of the BTD core under mild, metal-free conditions. acs.org

Future research should focus on applying these modern synthetic methods to the this compound scaffold. This would enable the creation of a library of derivatives with tailored properties by introducing various substituents at the available C4 and C7 positions, paving the way for systematic structure-property relationship studies.

Advanced Characterization Techniques for Structure-Property Relationships

Understanding the relationship between the molecular structure of BTD derivatives and their resulting properties is essential for designing high-performance materials. Advanced characterization techniques, often coupled with theoretical calculations, provide deep insights into these relationships.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are widely used to predict the geometric and electronic structures of BTD-based materials. d-nb.info These methods can accurately estimate HOMO/LUMO energy levels, absorption spectra, and charge distribution, guiding the rational design of new compounds.

X-ray Diffraction: Single-crystal and powder X-ray diffraction analyses reveal crucial information about molecular packing in the solid state. sciengine.com The arrangement of molecules influences intermolecular interactions and charge transport properties, which are critical for the performance of organic electronic devices. sciengine.com

Spectroscopic and Electrochemical Analysis: Techniques such as UV-Vis and fluorescence spectroscopy are used to probe the photophysical properties of BTD derivatives. rsc.orgnih.gov Cyclic voltammetry is employed to determine the electrochemical characteristics, including redox potentials and energy levels of the frontier molecular orbitals. rsc.org

For this compound, these techniques will be indispensable for elucidating how the specific placement of chloro and fluoro atoms influences molecular packing, electronic energy levels, and ultimately, the performance in various applications.

Development of Novel Materials with Tunable Optoelectronic Properties